Product packaging for Guaiacol salicylate(Cat. No.:CAS No. 87-16-1)

Guaiacol salicylate

Cat. No.: B1210526
CAS No.: 87-16-1
M. Wt: 244.24 g/mol
InChI Key: APMWEQQELZTXTL-UHFFFAOYSA-N
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Description

Guaiacol salicylate (CAS 87-16-1), also known as 2-methoxyphenyl salicylate, is a chemical compound of significant research interest with a molecular formula of C14H12O4 and a molecular weight of 244.25 g/mol . This ester is recognized for its role as a metabolite of guaiacol acetylsalicylate (guacetisal), a drug used to treat inflammatory respiratory diseases . Studies have shown that the parent compound exhibits significant anti-inflammatory, antipyretic, and expectorant activities, which have been applied clinically in chronic bronchitis with positive outcomes . Research into its mechanism suggests that related compounds can act as prodrugs, releasing active moieties like salicylic acid, which is a known anti-inflammatory agent . Physically, this compound is a powder that is soluble in various organic solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It should be stored desiccated at -20°C to maintain stability . Researchers utilize this compound in various biochemical and pharmacological studies, particularly those investigating pathways related to inflammation and respiratory conditions. This product is intended For Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications. All necessary safety data sheets and handling protocols should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O4 B1210526 Guaiacol salicylate CAS No. 87-16-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxyphenyl) 2-hydroxybenzoate
Source PubChem
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InChI

InChI=1S/C14H12O4/c1-17-12-8-4-5-9-13(12)18-14(16)10-6-2-3-7-11(10)15/h2-9,15H,1H3
Source PubChem
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InChI Key

APMWEQQELZTXTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H12O4
Source PubChem
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DSSTOX Substance ID

DTXSID10236035
Record name Guaiacol salicylate
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Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

87-16-1
Record name Benzoic acid, 2-hydroxy-, 2-methoxyphenyl ester
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Record name Guaiacol salicylate
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Record name Guaiacol salicylate
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Record name Guaiacol salicylate
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Record name 2-methoxyphenyl salicylate
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Synthetic Methodologies and Chemical Derivatization of Guaiacol Salicylate

Esterification Pathways for Guaiacol (B22219) Salicylate (B1505791) Synthesis

The primary method for synthesizing guaiacol salicylate is through the esterification of guaiacol with salicylic (B10762653) acid. ontosight.ai This reaction typically involves the formation of an ester linkage between the hydroxyl group of guaiacol and the carboxylic acid group of salicylic acid.

Reaction Conditions and Catalysis in Ester Formation

The esterification of salicylic acid with alcohols like guaiacol often requires an acid catalyst to proceed at a practical rate. The catalyst protonates the carbonyl group of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

One documented method involves the reaction of this compound with salicylic acid in a 1:1 molar ratio, using phosphorus oxychloride as a catalyst in a dimethylformamide medium. The reaction is conducted at a temperature of 60-70°C with agitation for 1-2 hours. google.com Another approach to forming related esters involves reacting O-acetoxybenzoylchloride with this compound in the presence of triethylamine (B128534) in a methylene (B1212753) chloride medium. This reaction is carried out at a temperature between 0 and 5°C for 3-6 hours. google.com

The choice of catalyst and reaction conditions significantly influences the reaction's efficiency. For instance, in the esterification of salicylic acid with various alcohols, solid acid catalysts such as zirconia, alumina, silica, and their modified forms have been shown to be effective. researchgate.net Superacid sulfated zirconia, in particular, has demonstrated high yield and reusability. researchgate.net The reaction rate is also sensitive to temperature; for example, the esterification of salicylic acid with n-amyl alcohol shows a significant increase in reaction rate with increasing temperature. dergipark.org.tr

Table 1: Reaction Conditions for Esterification Reactions Involving Salicylate Esters

Reactants Catalyst/Reagent Solvent Temperature Duration Yield Reference
This compound, Salicylic Acid Phosphorus Oxychloride Dimethylformamide 60-70°C 1-2 hours 60% google.comprepchem.com
O-acetoxybenzoylchloride, this compound Triethylamine Methylene Chloride 0-5°C 3-6 hours 95% google.com
Salicylic Acid, Methanol (B129727) Sulfuric Acid - ~80°C 75 minutes -
Salicylic Acid, Methanol/Dimethyl Carbonate Sulfated Zirconia - - - High researchgate.net

Note: Yields can vary based on specific experimental setups and purification methods.

Optimization of Synthetic Yields and Purity

Optimizing the yield and purity of this compound and its derivatives is a key focus in their synthesis. Molar ratios of reactants, reaction time, temperature, and the choice of catalyst and solvent are all critical parameters. For instance, in the reaction of O-acetoxybenzoylchloride with this compound, a 1:1 molar ratio is preferred, leading to a high yield of approximately 95%. google.com

Purification methods are also essential for obtaining a high-purity product. Crystallization is a common technique. For example, after the reaction of this compound and salicylic acid, the resulting product can be crystallized from isopropanol (B130326) to achieve a pure crystalline white solid. prepchem.com Similarly, in the synthesis of guaiacol acetylsalsalate, crystallization from isobutyl-methyl-ketone is used to obtain the final product. google.com

The influence of various parameters on yield has been studied in related esterification reactions. In the synthesis of methyl salicylate from salicylic acid and methanol over sulfated zirconia, factors such as reaction temperature, amount of catalyst, reaction duration, and the molar ratio of reactants have been investigated to maximize yield. researchgate.net

Synthesis of Guaiacol Acetylsalsalate and Related Esters

Guaiacol acetylsalsalate is a derivative of this compound, synthesized through acetylation. This compound and its parent, guaiacol salsalate (B1681409), are of interest for their potential therapeutic properties. nih.gov

Acetylation Reactions of this compound

Another approach for synthesizing related acetylated salicylates involves using N,N'-carbonyldiimidazole as a coupling reagent in a one-pot synthesis. jocpr.com This method has been applied to the synthesis of guacetisal (B1672420), an acetylated derivative of guaiacol, and is considered cost-effective and suitable for large-scale manufacturing. jocpr.compatsnap.com

Deacetylation Processes for Guaiacol Salsalate Generation

Guaiacol salsalate can be prepared through the deacetylation of guaiacol acetylsalsalate. google.com One method involves treating guaiacol acetylsalsalate with a mixture of acetone (B3395972) and concentrated hydrochloric acid. google.com The mixture is heated, for instance, to 90°C for 4 hours with agitation. google.com After cooling, water is added to precipitate the deacetylated product, which is then filtered and crystallized from a solvent such as isopropanol. google.com This process can yield pure guaiacol salsalate with a reported yield of 80%. google.com

Table 2: Synthesis and Derivatization of this compound Analogs

Reaction Reactants Reagents/Catalyst Solvent Temperature Duration Yield Reference
Acetylation Guaiacol Salsalate, Acetic Anhydride (B1165640) Pyridine (B92270) - 60°C 3 hours 90% google.com
Deacetylation Guaiacol Acetylsalsalate Acetone, Conc. HCl - 90°C 4 hours 80% google.com

Note: The table presents data for the acetylation of guaiacol salsalate and the deacetylation of guaiacol acetylsalsalate, which are closely related to this compound.

Advanced Synthetic Strategies and Green Chemistry Approaches

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis, often referred to as "green chemistry." dergipark.org.tr These approaches aim to reduce or eliminate the use and generation of hazardous substances. dergipark.org.tr

For the synthesis of salicylates, green chemistry principles have been applied. For example, the synthesis of salicylic acid from natural wintergreen oil has been optimized using green chemistry methods, achieving high yields (91-94%) and purity (~99%). kozmetikpusula.comresearchgate.net This process focuses on optimizing reaction temperature, molar ratios, and reaction times to improve efficiency and reduce waste. researchgate.net

Mechanochemistry, which involves chemical reactions induced by mechanical energy, is another green approach that has been explored for the synthesis of various pharmaceutical compounds. nih.gov This solvent-free or minimal-solvent method can lead to higher yields and reduced energy consumption compared to traditional solvent-based procedures. nih.gov While specific applications to this compound are not detailed in the provided results, the principles of mechanochemistry and other green techniques like using recyclable catalysts and microwave-assisted synthesis are being applied to related reactions, such as the esterification of salicylic acid and the synthesis of bisguaiacol F. dergipark.org.trliberty.edu

The use of dimethyl carbonate (DMC) as a methylating agent in the esterification of salicylic acid is another example of a greener alternative. researchgate.net DMC is considered a "green chemical" due to its low toxicity. google.com Studies have shown that zeolites can effectively catalyze the esterification of salicylic acid with DMC, achieving high conversion rates and selectivity towards the methyl ester. researchgate.net

Molecular Transformations and Degradation Pathways

Enzymatic Catabolism of Salicylic (B10762653) Acid to Guaiacol (B22219) and Related Phenolics

In certain plants, salicylic acid is catabolized into volatile phenolic compounds, including guaiacol, through a multi-step enzymatic pathway. This process involves hydroxylation followed by methylation.

The initial step in the catabolism of salicylic acid to guaiacol in some plants is its conversion to catechol. This reaction is catalyzed by salicylic acid 1-hydroxylase (SA1H). In plants of the Solanaceae family, such as tomato (Solanum lycopersicum), a specific FAD/NADH-dependent SA 1-hydroxylase (SlSA1H) performs this function. nih.govresearchgate.netnih.govoup.com This enzyme catalyzes the oxidative decarboxylation of salicylic acid, yielding catechol as the primary intermediate. nih.govnih.gov Studies using stable-isotope labeling in white campion (Silene latifolia) flowers have confirmed that salicylic acid is metabolized to catechol. nih.gov When these flowers were fed with labeled salicylic acid, labeled catechol was detected in the flower extracts, solidifying its role as an intermediate in this catabolic pathway. nih.gov While this conversion has been well-documented in bacteria like Pseudomonas putida via the enzyme NahG, the characterization of a similar plant enzyme is a more recent discovery. nih.govnih.gov

Following the formation of catechol, subsequent methylation steps are carried out by O-methyltransferase (OMT) enzymes. Catechol is converted to guaiacol through the action of a catechol O-methyltransferase (COMT). nih.govresearchgate.netnih.gov In tomato, an enzyme named CTOMT1 has been identified that preferentially methylates catechol to produce guaiacol. nih.gov The expression of the gene for this enzyme correlates with the emission of guaiacol, a contributor to tomato flavor. nih.gov

Further methylation of guaiacol can occur, converting it to veratrole (1,2-dimethoxybenzene). nih.govnih.gov This step is catalyzed by a guaiacol O-methyltransferase (GOMT). researchgate.net The functional characterization of two distinct O-methyltransferases in tomato, one for converting catechol to guaiacol and another for converting guaiacol to veratrole, has been reported. nih.govresearchgate.netnih.gov The activity of these enzymes is crucial for the production of these volatile compounds. nih.gov

Table 1: Key Enzymes in the Catabolism of Salicylic Acid to Guaiacol
EnzymeAbbreviationSubstrateProductOrganism/Family ExampleReference
Salicylic Acid 1-HydroxylaseSA1HSalicylic AcidCatecholSolanum lycopersicum (Solanaceae) nih.govresearchgate.netnih.gov
Catechol O-MethyltransferaseCOMT / CTOMT1CatecholGuaiacolSolanum lycopersicum, Silene latifolia nih.govnih.govnih.gov
Guaiacol O-MethyltransferaseGOMTGuaiacolVeratroleSolanum lycopersicum, Silene latifolia nih.govnih.govresearchgate.net

Research into the location of these enzymatic activities within the plant cell has indicated that the degradation pathway for salicylic acid occurs in the cytosol. nih.govresearchgate.netnih.gov Both the synthesis of salicylic acid via the isochorismate pathway in plastids and the phenylpropanoid route in the cytoplasm are compartmentalized. oup.comfrontiersin.org Following its synthesis, the catabolic conversion of salicylic acid to catechol and the subsequent methylation to guaiacol and veratrole have been localized to the cytosolic compartment. nih.govresearchgate.netnih.gov

O-Methyltransferase Enzymes in Phenolic Conversion

Microbial Biotransformations Involving Guaiacol and Salicylates

Microorganisms, including various species of fungi and bacteria, possess diverse metabolic capabilities to transform and degrade aromatic compounds. These biotransformations are significant for both the breakdown of complex polymers like lignin (B12514952) and the production of valuable aromatic chemicals.

A wide array of microorganisms can degrade aromatic compounds that serve as precursors to guaiacol and salicylates. Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are highly efficient at degrading lignin, a complex polymer from which phenolic compounds can be derived. rsc.orgnih.gov They secrete extracellular enzymes such as laccases and peroxidases that break down lignin into smaller aromatic units. nih.govfrontiersin.org

Bacteria also play a crucial role in the degradation of aromatic compounds. frontiersin.org Species like Rhodococcus jostii and Pseudomonas putida are known for their ability to degrade a broad range of xenobiotic and aromatic compounds. rsc.orgfrontiersin.org For instance, the filamentous fungus Aspergillus niger can degrade salicylic acid through two different pathways, both of which result in the formation of catechol. nih.gov One pathway involves a salicylate (B1505791) hydroxylase (ShyA), while the other proceeds via 2,3-dihydroxybenzoic acid. nih.gov In bacteria, salicylate hydroxylase converts salicylate into catechol, which can then enter central metabolic pathways like the TCA cycle. nih.govfrontiersin.org

Microbes can produce guaiacol through the biotransformation of various related phenolic acids, most notably ferulic acid and vanillic acid. taylorandfrancis.com The thermophilic, acidophilic bacterium Alicyclobacillus acidoterrestris, known as a spoilage organism in fruit juices, can produce guaiacol by metabolizing precursors like vanillin (B372448) and vanillic acid. researchgate.netudl.cat Studies have shown a direct metabolic pathway from vanillin to guaiacol in this bacterium. researchgate.net

The formation of guaiacol from vanillic acid is typically a result of non-oxidative decarboxylation catalyzed by the enzyme vanillate (B8668496) decarboxylase. researchgate.net This transformation has been observed in various bacteria, including Bacillus subtilis and Staphylococcus gallinarum, which were isolated from rice koji used in sake brewing. researchgate.net These bacteria convert vanillic acid, produced by the koji fungi, into guaiacol. researchgate.net Similarly, some microorganisms can convert ferulic acid to vanillic acid, which is then decarboxylated to guaiacol. researchgate.net The yeast Rhodotorula rubra is capable of transforming ferulic acid to vanillic acid and subsequently to guaiacol under aerobic conditions. researchgate.net

Table 2: Microbial Production of Guaiacol from Phenolic Precursors
MicroorganismPrecursor(s)Key Enzyme/ProcessReference
Alicyclobacillus acidoterrestrisVanillin, Vanillic AcidMetabolic conversion (Decarboxylation) researchgate.netudl.cat
Bacillus subtilisVanillic AcidVanillate Decarboxylase researchgate.net
Staphylococcus gallinarumVanillic AcidDecarboxylation researchgate.net
Rhodotorula rubraFerulic Acid, Vanillic AcidConversion of ferulic acid to vanillic acid, then to guaiacol researchgate.net
Aspergillus nigerSalicylic AcidSalicylate Hydroxylase (ShyA) nih.gov

Compound Reference Table

Table 3: Chemical Compounds Mentioned
Compound Name
2,3-dihydroxybenzoic acid
Catechol
Ferulic Acid
Guaiacol
Guaiacol salicylate
Salicylic Acid
Vanillic Acid
Vanillin
Veratrole (1,2-dimethoxybenzene)

Fungal and Bacterial Degradation of Aromatic Precursors

Photochemical and Chemical Degradation Studies of Related Compounds

Direct research on the photochemical and chemical degradation pathways of this compound is limited. However, extensive studies have been conducted on its constituent moieties, salicylic acid and guaiacol, as well as other related salicylate esters. These studies provide critical insights into the potential molecular transformations and degradation routes applicable to this compound.

The degradation of these related compounds is primarily investigated through photolysis, photocatalysis, and hydrolysis, revealing a variety of transformation products under different environmental conditions.

Degradation of Salicylic Acid

Salicylic acid (SA), a core component of this compound, undergoes degradation through several pathways, particularly photooxidation and photocatalysis.

Accelerated photooxidation of salicylic acid using UV radiation, often in the presence of hydrogen peroxide, leads to the formation of several primary intermediates. High-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis has identified these as 2,5-dihydroxybenzoic acid, 2,3-dihydroxybenzoic acid, pyrocatechol, and phenol (B47542). nih.govresearchgate.net Further oxidation breaks down the aromatic ring, yielding low molecular weight aliphatic acids such as maleic, fumaric, and glyoxylic acids. nih.gov The degradation of SA and its main intermediates typically follows first-order reaction kinetics. nih.gov The presence of hydrogen peroxide accelerates the photodegradation of both salicylic acid and its intermediate products. nih.gov

The photodegradation of salicylic acid is also significantly influenced by environmental factors. For instance, an increase in pH enhances its photodegradation. tandfonline.com The presence of photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO) also significantly accelerates the degradation of salicylic acid under UV-A light. tandfonline.comscispace.com Studies have shown that ZnO can be a highly efficient photocatalyst for this process. scispace.com The degradation process in the presence of these semiconductor nanocrystals is enhanced by increased light intensity and requires the presence of dissolved oxygen. scispace.com

Table 1: Degradation Products of Salicylic Acid Photooxidation

Precursor CompoundDegradation ProcessKey Intermediates/ProductsReference
Salicylic AcidUV/H₂O₂ Photooxidation2,3-Dihydroxybenzoic acid, 2,5-Dihydroxybenzoic acid, Catechol, Phenol nih.gov
Salicylic AcidDeeper PhotooxidationMaleic acid, Fumaric acid, Glyoxylic acid nih.gov
Salicylic AcidPhotocatalysis (TiO₂)Hydroxylated intermediates
Salicylic AcidEnzymatic DegradationCatechol nih.govoup.comnih.gov

Degradation of Guaiacol

Guaiacol, the other key structural component of this compound, is also subject to photochemical degradation, particularly through photooxidation.

Studies on the photochemical aging of guaiacol in the atmospheric aqueous phase, often mediated by Fe(III)-oxalate complexes, show that it can be rapidly oxidized. nih.govacs.org This process leads to a variety of products, including polymeric compounds, functionalized species, and ring-opening products with low volatility. nih.govacs.org The presence of oxalate (B1200264) can promote the iron-catalyzed photooxidation of guaiacol due to the formation of photoactive Fe(III)-oxalate complexes. nih.govacs.org

The photochemical degradation of guaiacol can also be influenced by the medium. For instance, the rate of photodecay for guaiacol is significantly faster on ice and at the air-ice interface compared to in an aqueous solution, which is attributed to an increased quantum yield. rsc.org In solution, the choice of solvent can influence the photodissociation dynamics. In methanol (B129727), a relaxation channel involving O–H bond fission is present, leading to the formation of the guaiacoxyl radical. rsc.org

Furthermore, environmental factors such as pH, dissolved oxygen, and the presence of metallic ions like Fe³⁺ can affect the photochemical production of various compounds from guaiacol. researchgate.net For example, dissolved oxygen has been shown to inhibit the photochemical formation of methyl iodide (CH₃I) while promoting the formation of methyl chloride (CH₃Cl) from guaiacol. researchgate.net In biological systems, guaiacol can be produced via the degradation of vanillic acid by microorganisms or through the enzymatic conversion of catechol. nih.govsigmaaldrich.com

Table 2: Products from Photochemical Aging of Guaiacol

Precursor CompoundDegradation ProcessKey ProductsReference
GuaiacolPhotooxidation with Fe(III)-oxalatePolymeric products, Functionalized products, Open-ring products nih.govacs.org
GuaiacolPhotodissociation in MethanolGuaiacoxyl radical rsc.org
GuaiacolPhotochemical reaction with halide ionsMethyl halides (e.g., CH₃Cl, CH₃I) researchgate.net
GuaiacolOxidationTetraguaiacol bioresearch.ro

Hydrolysis of Salicylate Esters

The ester linkage in compounds like this compound is susceptible to hydrolysis. Studies on related compounds such as phenyl salicylate and benzyl (B1604629) salicylate show they are readily hydrolyzed by tissue microsomes, particularly in the liver and small intestine. nih.gov This hydrolysis yields salicylic acid and the corresponding phenol (in the case of phenyl salicylate) or benzyl alcohol (in the case of benzyl salicylate). nih.gov This suggests that a primary chemical degradation pathway for this compound in biological or aqueous environments would be hydrolysis to salicylic acid and guaiacol.

Theoretical Mechanisms of Action and Bioactivity in Non Clinical Contexts

Antioxidant and Radical Scavenging Potential

The antioxidant capacity of guaiacol (B22219) salicylate (B1505791) is hypothesized to stem from the phenolic structures of its parent molecules. Phenolic compounds are well-established antioxidants, capable of donating hydrogen atoms or electrons to neutralize free radicals.

The primary mechanism by which guaiacol salicylate is expected to scavenge free radicals involves the hydrogen-donating ability of the phenolic hydroxyl (-OH) groups inherent in its structure. Guaiacol, one of its parent compounds, is recognized as a potent scavenger of reactive oxygen species, particularly the highly reactive hydroxyl radical (*OH). drugbank.comnih.gov Studies have shown that guaiacol can inhibit the formation of thiobarbituric acid reactive substances (TBA-RS) in a dose-dependent manner, indicating its effectiveness in neutralizing *OH generated by the Fenton reaction. nih.gov This activity is attributed to the donation of a hydrogen atom from its phenolic hydroxyl group, which neutralizes the radical and forms a more stable phenoxyl radical.

In vitro studies provide a basis for comparing the antioxidant potential of guaiacol with related compounds. Research on hydroxyl radical scavenging showed that guaiacol was significantly more potent than its parent compound phenol (B47542) and formaldehyde. nih.gov This suggests that the methoxy (B1213986) group on the guaiacol ring enhances its radical scavenging capability.

Conversely, some studies indicate that salicylic (B10762653) acid itself may have limited direct antiradical activity in certain assays, though its derivatives can be potent antioxidants. researchgate.net For example, gentisic acid (a dihydroxybenzoic acid) and its analogues show more significant radical scavenging capacity than salicylic acid. researchgate.net Guaiacol has a lower ionization potential than salicylic acid, making it a stronger single electron donor. researchgate.net Therefore, the guaiacol moiety is likely the primary contributor to the direct radical scavenging activity of this compound.

Table 1: Comparative Hydroxyl Radical Scavenging Activity

Data sourced from a study on hydroxyl radical scavenging effects. nih.gov

Reaction Mechanisms of Free Radical Scavenging

Interactions with Enzymatic Systems (Non-Mammalian/Non-Clinical)

In plant systems, this compound could theoretically interact with enzymes both as a substrate (due to its guaiacol component) and as a modulator (due to its salicylic acid component).

Guaiacol peroxidases (GPX or POD) are a class of enzymes in plants that utilize guaiacol as a substrate to catalyze the reduction of hydrogen peroxide (H₂O₂), playing a role in processes like cell wall synthesis and defense against oxidative stress. oup.compnas.orgusp.br The salicylic acid moiety of this compound is of particular interest, as salicylic acid is a known signaling molecule that can modulate the activity of these enzymes.

Research has shown that exogenous application of salicylic acid can lead to an increase in guaiacol peroxidase activity in various plants, often as part of a response to biotic or abiotic stress. nih.govfrontiersin.orgresearchgate.netnih.gov For instance, in maize plants under cadmium stress, pre-treatment with salicylic acid significantly raised the activity of guaiacol peroxidase in the roots. nih.govplos.org Similarly, in young yellow passion fruit plants under water deficit, salicylic acid application increased GPX activity by 101%. even3.com.br However, the effect is not always stimulatory; in vitro studies have demonstrated that salicylic acid can also act as an inhibitor of certain peroxidases, such as ascorbate (B8700270) peroxidase, while not affecting guaiacol-utilizing peroxidases. pnas.org This suggests that the salicylic acid portion of this compound could influence the expression and activity of GPX enzymes, thereby modulating the plant's response to stress.

Salicylic acid (SA) and methyl jasmonate (MeJA) are crucial phytohormones that mediate plant defense signaling, often in an interconnected network. nih.govscielo.br The SA pathway is typically associated with defense against biotrophic pathogens, while the MeJA pathway is linked to responses against herbivores and necrotrophic pathogens. nih.govresearchgate.net

As a derivative of salicylic acid, this compound could influence these pathways. It is plausible that upon entering plant tissues, the ester could be hydrolyzed to release salicylic acid and guaiacol. The released salicylic acid could then act as a signaling molecule, triggering SA-dependent defense responses. frontiersin.org Studies in carnation roots have shown a positive correlation between the accumulation of SA and MeJA and an increase in guaiacol peroxidase expression during resistance to pathogens. scielo.br In maize, both SA and MeJA were found to stimulate plasma membrane-bound peroxidases, indicating their function in pathogen defense. nih.gov Therefore, this compound could potentially activate these defense cascades by contributing to the plant's pool of salicylic acid.

Table 2: Effect of Salicylic Acid on Guaiacol Peroxidase (GPX/POD) Activity in Plants Under Stress

Modulation of Guaiacol Peroxidase Activity in Plants

Molecular Interactions with Biological Macromolecules (In Vitro/Computational)

The interaction of this compound with biological macromolecules like proteins and nucleic acids is largely theoretical but can be inferred from computational and in vitro studies on its parent compounds. Such interactions are fundamental to its potential bioactivity. Phenolic compounds are known to interact with and protect macromolecules from oxidative damage. nih.gov

In silico molecular docking studies have been used to predict the binding of guaiacol and salicylic acid derivatives to the active sites of various enzymes. Docking simulations have shown that guaiacol can fit into the active site of enzymes like tyrosinase and carbonic anhydrase II, suggesting it can act as a substrate or modulator. mdpi.comphcogj.com Similarly, derivatives of salicylic acid have been docked into the active site of cyclooxygenase-2 (COX-2), indicating their potential as inhibitors. unair.ac.id

A study involving a glycosyltransferase from tomato predicted that the presence of a second hydrophilic group, such as in guaiacol and methyl salicylate, can lead to increased hydrogen bonding within the enzyme's active site, resulting in more stable interactions and higher substrate affinity. fao.org These findings suggest that this compound, possessing multiple functional groups, could form stable interactions with the binding pockets of various proteins. Such binding could inhibit enzyme function or, conversely, stabilize a particular conformation, thereby modulating cellular processes. The ability of phenolic compounds to intercalate with DNA has also been reported, which is another potential mechanism of interaction with biological macromolecules. nih.gov

Table of Compounds Mentioned

Ligand-Protein Binding Predictions and Simulations

While direct molecular docking studies specifically for this compound are not extensively documented in publicly available research, significant insights can be drawn from in-silico analyses of its constituent molecules, guaiacol and salicylic acid. Computational studies have explored the binding of these precursors to various proteins, offering a theoretical framework for how this compound might interact with biological targets.

Molecular docking simulations have been used to predict the binding affinity of guaiacol and salicylate compounds with enzymes such as Carbonic Anhydrase. In one study, guaiacol was docked with Carbonic Anhydrase II, yielding binding affinity values between -4.5 and -5.0 kcal/mol. phcogj.comresearchgate.net A separate computational analysis of salicylate with Carbonic Anhydrase I reported binding affinities ranging from -6.5 to -7.3 kcal/mol. phcogj.comresearchgate.net These studies provide a quantitative estimation of the interaction strength between these fundamental structures and specific protein targets.

Furthermore, protein modeling and substrate docking analyses have been conducted on glycosyltransferases from Solanum lycopersicum (tomato), which are relevant to the metabolism of this compound's parent compounds. fao.orgnih.gov Research on the enzyme SlUGT5, which shows activity towards both guaiacol and methyl salicylate, indicated that the presence of a second hydrophilic group in these molecules appears to anchor them more favorably within the enzyme's glycosylation site. fao.orgnih.gov This suggests that the combined structure of this compound, possessing both a methoxy and a hydroxyl group in addition to the ester linkage, would have structural features conducive to stable interactions within such enzyme active sites. fao.orgnih.gov

Table 1: Predicted Binding Affinities of Guaiacol and Salicylate with Target Enzymes from In-Silico Studies
LigandTarget EnzymePredicted Binding Affinity (kcal/mol)Source
GuaiacolCarbonic Anhydrase II-4.5 to -5.0 phcogj.comresearchgate.net
SalicylateCarbonic Anhydrase I-6.5 to -7.3 phcogj.comresearchgate.net

Theoretical Impact on Cellular Processes in Model Systems (e.g., Cell Proliferation in non-human contexts)

The theoretical impact of this compound on cellular processes can be inferred from in-vitro studies on its parent compounds, which have demonstrated measurable, though sometimes opposing, effects on cell proliferation in various model systems.

Salicylates have been widely reported to inhibit cell proliferation. In cultured human lymphocytes, sodium salicylate was found to suppress DNA synthesis, with the degree of suppression being proportional to the concentration. nih.gov This effect was observed in both normal and stimulated lymphocytes. nih.gov In the context of cancer cell lines, salicylate has been shown to inhibit cell proliferation at concentrations as low as 1 mM and to induce apoptosis at higher concentrations. elifesciences.org Studies on vascular smooth muscle cells also indicate that high doses of salicylates inhibit proliferation by inducing cell cycle arrest. semanticscholar.org

Conversely, guaiacol has been reported to inhibit the proliferation of human Hep-2 cancer cells, with an IC50 value of 20 µM. frontiersin.org It has also been shown to induce cell death in human hepatoblastoma HepG2 cells through apoptosis and autophagy. frontiersin.org However, other contexts suggest guaiacol may have a different role, as it is also used in traditional dental pulp sedation and has been noted for a property of inducing cell proliferation, which may be linked to its activity as a scavenger of reactive oxygen radicals.

Table 2: Observed Effects of Salicylates and Guaiacol on Cell Proliferation in In-Vitro Model Systems
CompoundModel SystemObserved EffectSource
Sodium SalicylateHuman LymphocytesSuppressed DNA synthesis nih.gov
SalicylateLeukemia Cell Lines (e.g., SKW6.4)Inhibited cell proliferation, induced apoptosis elifesciences.org
SalicylateVascular Smooth Muscle CellsInhibited proliferation via cell cycle arrest semanticscholar.org
GuaiacolHuman Hep-2 Cancer CellsInhibited proliferation frontiersin.org
GuaiacolHuman Hepatoblastoma HepG2 CellsInduced cell death (apoptosis, autophagy) frontiersin.org

Role in Plant Volatile Organic Compound Profiles

Influence on Flavor Precursors and Volatile Emission

This compound is structurally derived from two compounds, guaiacol and salicylic acid, which are integral to the phenylpropanoid volatile (PhP-V) profile of certain plants, most notably the tomato (Solanum lycopersicum). nih.govwur.nl The PhP-Vs, including guaiacol and the related ester methyl salicylate (MeSA), are significant contributors to fruit aroma. nih.govoup.com These compounds are typically associated with "smoky," "medicinal," or "wintergreen" aromas that can negatively affect consumer preference. nih.govwur.nlresearchgate.net

The emission of these volatiles is often regulated through their storage as non-volatile glycosylated precursors. oup.com In many tomato genotypes, guaiacol and methyl salicylate are not released until the fruit tissue is disrupted, which triggers enzymatic cleavage of their glycoconjugate forms. oup.comresearchgate.net Salicylic acid is a direct precursor to MeSA, while guaiacol is biosynthesized from catechol. nih.govwur.nlnih.gov Therefore, the formation and sequestration of this compound are intrinsically linked to the metabolic pool of these key flavor precursors. The presence and concentration of these precursors, stored as glycosides, directly influence the potential for volatile emission and the resulting aroma profile of the fruit. oup.com

Glycosylation Mechanisms and Enzyme Involvement (e.g., NSGT1)

The regulation of volatile phenylpropanoid release in plants is largely controlled by glycosylation, a process of attaching sugar moieties to the volatile compounds to render them non-volatile and stable for storage. nih.govwur.nl Two key enzymes in the United Glycosyltransferase (UGT) family have been identified in tomato for their roles in this process: SlUGT5 and NON-SMOKY GLYCOSYLTRANSFERASE 1 (NSGT1). nih.govplos.org

SlUGT5 is a UGT with broad substrate specificity, demonstrating activity on guaiacol, methyl salicylate, and other flavor volatiles. fao.orgnih.govnih.govwur.nl This enzyme is believed to catalyze an initial glycosylation step, forming diglycoside conjugates (e.g., a hexose-pentose moiety attached to the volatile). oup.complos.orguga.edu

The enzyme NSGT1 performs a subsequent, crucial step in certain "non-smoky" tomato varieties. nih.govresearchgate.net NSGT1 acts on the diglycoside precursors and adds another glucose moiety, converting them into more complex triglycosides. uga.eduresearchgate.net This triglycoside conjugation is considered irreversible and effectively prevents the release of the volatile (e.g., guaiacol, MeSA) even when the fruit tissue is damaged. uga.eduresearchgate.net Consequently, tomato varieties with a functional NSGT1 enzyme have lower emissions of these "smoky" volatiles compared to varieties where the NSGT1 gene is non-functional. uga.eduresearchgate.net The loss of function in NSGT1 results in the accumulation of the cleavable diglycosides, leading to a high-release phenotype upon tissue disruption. nih.govuga.edu This enzymatic control mechanism is a primary determinant of the final aroma profile related to phenylpropanoid volatiles.

Table 3: Key Enzymes in the Glycosylation of Phenylpropanoid Volatiles in Tomato
EnzymeGene ID (S. lycopersicum)FunctionSubstratesSource
SlUGT5Solyc01g095620Catalyzes formation of diglycoside conjugates from aglycones.Guaiacol, Methyl Salicylate, Eugenol, Benzyl (B1604629) Alcohol fao.orgnih.govplos.orguga.edu
NSGT1 (Non-Smoky Glycosyltransferase 1)Solyc09g089585Converts diglycosides to non-cleavable triglycosides.Diglycosides of Guaiacol, Methyl Salicylate, Eugenol nih.govresearchgate.netuga.eduresearchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Computational Approaches to SAR/QSAR Modeling

Computational methods are indispensable tools in modern drug discovery, providing rapid and cost-effective means to predict the biological activity of chemical compounds. For guaiacol (B22219) salicylate (B1505791), in silico approaches allow for the detailed examination of its molecular properties and interactions with biological targets, thereby guiding the synthesis of new derivatives with potentially enhanced therapeutic profiles. phcogj.comresearchgate.net These computational studies often involve molecular modeling, docking simulations, and the calculation of various physicochemical parameters to build robust QSAR models. researchgate.net

The foundation of any QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that characterize specific properties of a molecule. For guaiacol salicylate and its potential derivatives, a range of descriptors are used to correlate structural features with biological activity. Key parameters often include those derived from Lipinski's Rule of Five, which assesses the druglikeness of a compound based on properties influencing absorption, distribution, metabolism, and excretion (ADME). phcogj.comresearchgate.net

Commonly evaluated descriptors include:

Molecular Weight (MW): Influences the size and diffusion of the molecule.

logP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects membrane permeability.

Hydrogen Bond Donors (HBD): The number of hydrogen atoms attached to electronegative atoms (e.g., O-H).

Hydrogen Bond Acceptors (HBA): The number of electronegative atoms (e.g., oxygen).

Molar Reactivity: Relates to the compound's polarizability and potential for dispersion interactions. phcogj.comresearchgate.net

Binding Affinity: The strength of the interaction between the ligand and its target protein, often expressed in kcal/mol. frontiersin.org

Root Mean Square Deviation (RMSD): A measure of the average distance between the atoms of superimposed molecules, used to validate docking poses. phcogj.comphcogj.com

In silico studies on the parent molecules, guaiacol and salicylate, provide insight into the parameters relevant for this compound. For instance, computational analysis of guaiacol and salicylate against carbonic anhydrase enzymes revealed specific binding affinities and conformity to druglikeness rules. phcogj.comresearchgate.net

Table 1: Physicochemical Descriptors for Guaiacol and Salicylate Based on In Silico Studies

Parameter Guaiacol Salicylate Compound Reference
Molecular Weight 124 137 phcogj.comresearchgate.net
Hydrogen Bond Donors 1 1 phcogj.comresearchgate.net
Hydrogen Bond Acceptors 2 3 phcogj.comresearchgate.net
log P 1.4 0.34 phcogj.comresearchgate.net
Molar Reactivity 34.65 34.16 phcogj.comresearchgate.net
Binding Affinity (kcal/mol) -5.0 to -4.5 -7.3 to -6.5 phcogj.comresearchgate.net
RMSD (Å) 0 to 1.412 0 to 2.212 phcogj.comresearchgate.net

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. unair.ac.id This method allows for the visualization of molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. frontiersin.org

For derivatives of salicylic (B10762653) acid, docking studies have been crucial in elucidating their mechanism of action, particularly as inhibitors of cyclooxygenase (COX) enzymes. unair.ac.id These studies reveal how the salicylate moiety fits into the active site of COX-2, interacting with key amino acid residues. unair.ac.id Similarly, in silico studies on guaiacol have shown its potential to interact with enzymes like carbonic anhydrase, highlighting specific binding affinities and stable interactions. phcogj.comresearchgate.net

Descriptors and Parameters for Activity Prediction

Influence of Substituent Effects on Theoretical Bioactivity

The biological activity of this compound can be theoretically modulated by introducing various substituent groups onto its aromatic rings. The nature and position of these substituents can profoundly affect the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with target receptors. biomedres.us

Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -NH₂, -OCH₃) can alter the electronic state of the aromatic rings. biomedres.us For example, adding an electron-withdrawing group can enhance the acidity of a phenolic hydroxyl group, potentially strengthening its interaction with a target protein. biomedres.us Conversely, electron-donating groups can increase the electron density, which might modulate the basicity of a functional group or lower the molecule's redox potential. biomedres.us Studies on substituted phenols have shown that the electronic nature of substituents can influence the yield of carboxylation reactions, a key step in synthesizing salicylic acid derivatives. mdpi.com

Design Principles for Novel this compound Derivatives

The design of novel this compound derivatives is guided by SAR and QSAR findings, aiming to create new chemical entities with improved pharmacological profiles. Key principles involve molecular modification strategies that enhance potency, selectivity, and pharmacokinetic properties.

One primary approach is molecular hybridization , which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially synergistic or enhanced activity. core.ac.uk this compound itself is an ester combining guaiacol and salicylic acid. ontosight.ai Further hybridization could involve attaching other bioactive moieties to the this compound scaffold.

Another strategy is the modification of functional groups .

Altering the Ester Linkage: The ester bond in this compound is subject to hydrolysis by esterases in the body. Modifying the groups around this linkage could alter its stability and control the rate of release of the parent compounds.

Substitution on the Aromatic Rings: As discussed, adding substituents like halogens, alkyl groups, or nitro groups to either the guaiacol or salicylate ring can fine-tune the molecule's activity. For example, adding a bulky group like a tert-butyl group to salicylic acid derivatives has been shown to enhance analgesic activity. unair.ac.id

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties (bioisosteres) can improve activity or reduce side effects. For example, the carboxylic acid group of the salicylate moiety could be replaced with a tetrazole ring to potentially improve metabolic stability.

The overarching goal is to synthesize derivatives that exhibit stronger and more selective interactions with their biological targets, leading to improved therapeutic outcomes. researchgate.netresearchgate.net

Advanced Analytical Methodologies for Characterization and Detection

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Guaiacol (B22219) Salicylate (B1505791), enabling its separation from complex mixtures and its subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques utilized.

HPLC is a robust technique for the simultaneous determination and separation of Guaiacol Salicylate and its related compounds. Method development often focuses on optimizing the mobile phase, stationary phase, and detector settings to achieve high resolution and sensitivity.

Reverse-phase HPLC (RP-HPLC) is commonly employed. For instance, a study on the simultaneous determination of guaiacol and pholcodine utilized an X-Bridge C8 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer (pH 6.8), demonstrating the separation capabilities of such systems. researchgate.net Another method for analyzing guaiacol, an impurity of guaifenesin, used a Hypersil GOLD CN column with a mobile phase of potassium phosphate buffer (pH 3.7) and methanol (B129727). nih.gov The detection is typically carried out using a UV detector at wavelengths where the analyte exhibits strong absorbance, such as 238 nm or 275 nm. researchgate.nethelixchrom.com The development of stability-indicating HPLC methods is also critical, ensuring that the compound can be accurately quantified in the presence of its degradation products. wjpsonline.com

Table 1: Examples of HPLC Method Parameters for Guaiacol and Related Salicylates This table is interactive. Users can sort and filter the data.

Analyte(s) Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Reference
Guaiacol, Pholcodine X-Bridge C8 (100 mm × 4.6 mm, 2.5 µm) Acetonitrile – Phosphate Buffer (pH 6.8; 50 mM) (25:75, v/v) 0.55 238 researchgate.net
Guaiacol, Guaifenesin, Salbutamol Sulfate Hypersil GOLD CN 0.05 M KH2PO4 (pH 3.7) : Methanol (60:40, v/v) 0.6 275 nih.gov
Guaiacol Primesep 100 (150 mm x 4.6 mm, 5 µm) Water, Acetonitrile (MeCN), and Sulfuric Acid Not Specified 210 sielc.com
Salicylic (B10762653) Acid Kromasil 60-5CN (250 X 4.6 mm, 5 µ) Water with 0.1% TFA : Acetonitrile (70:30, v/v) Not Specified 230 wjpsonline.com

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. While this compound itself is not highly volatile, it can be analyzed after derivatization or by examining its more volatile hydrolysis products, guaiacol and salicylic acid. Guaiacol, a known volatile organic compound (VOC), is frequently analyzed by GC-MS in various matrices, including food and plant samples. researchgate.netnih.govoup.com

Sample preparation techniques like headspace solid-phase microextraction (HS-SPME) are often used to extract and concentrate volatile analytes before GC-MS analysis. scielo.brnih.gov This method allows for the analysis of VOCs from a sample's headspace, minimizing matrix interference. scielo.br The GC separates the components of the mixture, which are then ionized and detected by the mass spectrometer. Electron impact (EI) is a common ionization technique, and using different ionization energies (e.g., 70 eV vs. lower energies like 12 eV) can help in identifying the molecular ion and interpreting fragmentation patterns. chromatographyonline.com For instance, the mass spectrum of guaiacol shows characteristic parent ions at m/z 124 and 109. nih.govresearchgate.net

Table 2: GC-MS Parameters for Analysis of Related Volatile Compounds This table is interactive. Users can sort and filter the data.

Analyte(s) Sample Preparation GC Column Carrier Gas Ionization Energy (eV) Key Mass Fragments (m/z) Reference
Guaiacol, Methyl Salicylate SPME Not Specified Not Specified Not Specified Guaiacol: 124, 109; MeSA: 152 nih.govresearchgate.net
Volatile Organic Compounds HS-SPME Varian VF-5ms (30 m × 0.25 mm) Helium 70 Not Specified scielo.br
Guaiacol, Veratrole MTBE extraction Shimadzu QP-2010 SE Not Specified Not Specified Not Specified oup.com

High-Performance Liquid Chromatography (HPLC) Method Development

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and concentration measurement of this compound. NMR provides detailed structural information, while UV-Vis spectroscopy offers a straightforward way to determine concentration.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules like this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. srce.hrfarmaceut.org

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on both the guaiacol and salicylate rings, as well as a singlet for the methoxy (B1213986) (-OCH₃) group protons. The chemical shifts of the aromatic protons are influenced by the positions of the hydroxyl, ester, and methoxy substituents. thermofisher.comresearchgate.net The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbonyl carbon of the ester group and the carbons of the aromatic rings. researchgate.net Two-dimensional NMR techniques like COSY, HETCOR, and HMBC can be used to establish the connectivity between protons and carbons, confirming the final structure. srce.hrd-nb.info

Table 3: Predicted and Observed NMR Chemical Shifts (δ, ppm) for Guaiacol and Salicylic Acid Moieties (in DMSO-d₆) This table is interactive. Users can sort and filter the data.

Compound Moiety Atom Predicted/Observed Chemical Shift (ppm) Reference
Guaiacol Aromatic Protons ~6.84 researchgate.net
Guaiacol Methoxy (-OCH₃) Carbon ~56 researchgate.net
Salicylic Acid Carboxylic Acid Proton ~11.75 thermofisher.com
Salicylic Acid Aromatic Protons 7.0 - 8.5 thermofisher.com
Salicylic Acid Derivatives Aromatic Carbons 110 - 160 farmaceut.org

UV-Vis spectroscopy is a simple, rapid, and cost-effective method for quantifying compounds that absorb light in the ultraviolet-visible range. This compound, containing two aromatic rings, exhibits characteristic absorbance peaks that can be used for its quantification based on the Beer-Lambert law.

The UV spectrum of a related compound, 4-nitroguaiacol, shows characteristic absorption bands at 250 nm and 329 nm. researchgate.net Salicylic acid and its derivatives also show strong absorbance in the UV range, often around 230-300 nm. sryahwapublications.comresearchgate.net For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at a fixed wavelength (λmax). The molar absorption coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, can be determined from this data and is crucial for calculating the concentration of unknown samples. researchgate.net For example, the molar extinction coefficient for guaiacol in certain assays is reported as 26.6 mM⁻¹ cm⁻¹. researchgate.net

Table 4: UV-Vis Spectroscopic Data for Related Compounds This table is interactive. Users can sort and filter the data.

Compound Wavelength (λmax, nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Solvent/Conditions Reference
4-Nitroguaiacol 329 2023 Concentrated sulfuric acid researchgate.net
4-Nitroguaiacol 250 1666 Concentrated sulfuric acid researchgate.net
Guaiacol 436-470 25,200 (as tetraguaiacol) Peroxidase assay researchgate.netppjonline.orgplos.org
Salicylic Acid Derivatives 245 Not Specified Not Specified researchgate.net

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Advanced Detection Limits and Matrix Effects in Environmental or Biological Samples (Non-Clinical)

When analyzing this compound in complex non-clinical matrices, such as environmental water samples or plant extracts, achieving low detection limits and overcoming matrix effects are significant challenges. The matrix consists of all other components in the sample besides the analyte of interest.

Matrix effects can cause ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification. researchgate.neteijppr.com These effects arise from co-eluting compounds from the matrix that interfere with the ionization of the target analyte in the MS source. bioanalysis-zone.com For example, phospholipids (B1166683) are a major source of matrix effects in plasma samples. bioanalysis-zone.com To mitigate these issues, thorough sample clean-up procedures, such as solid-phase extraction (SPE), and optimized chromatographic separation are essential. nih.gov

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. For guaiacol, a SPME GC-MS method was optimized to achieve an analytical detection limit of 0.5 µg/L in orange juice by using selected ion monitoring (SIM). researchgate.net In another study, the LOD for guaiacol using an HPLC method was found to be 2 µg/mL. researchgate.net Achieving such low detection limits for this compound in complex samples requires highly sensitive instrumentation and meticulous method validation to account for potential matrix interferences. researchgate.netbioanalysisforum.jp

Environmental Fate and Ecotoxicological Considerations Excluding Human/mammalian Toxicology

Biodegradation Pathways in Environmental Matrices

Upon cleavage of the ester bond, guaiacol (B22219) and salicylic (B10762653) acid become available for microbial degradation. Both compounds are known to be biodegradable by a variety of microorganisms found in soil and water.

Guaiacol Biodegradation:

Guaiacol, a methoxyphenol, is a natural component of lignin (B12514952) and is released during its decomposition. Numerous bacterial and fungal species have been shown to degrade guaiacol. The initial and critical step in its aerobic biodegradation is O-demethylation, which converts guaiacol to catechol. researchgate.net This reaction is often catalyzed by cytochrome P450 monooxygenases. researchgate.netnih.gov Once catechol is formed, the aromatic ring is susceptible to cleavage through either the ortho- or meta-cleavage pathway, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle. researchgate.netkjom.org

Several bacterial genera are known to metabolize guaiacol, including Rhodococcus, Pseudomonas, Bacillus, and Streptomyces. researchgate.netnih.govoup.comoup.com For instance, Rhodococcus sp. CS1 has been shown to completely degrade guaiacol at a concentration of 1000 mg/L within 16 days. conicet.gov.ar Similarly, a strain of Moraxella has been identified that can utilize guaiacol as its sole source of carbon and energy. colab.ws

Salicylic Acid Biodegradation:

Salicylic acid is a phenolic compound naturally produced by plants and is also a metabolite of various industrial compounds. researchgate.net Its biodegradation is well-documented and typically proceeds through one of two primary pathways, both involving hydroxylation of the aromatic ring. researchgate.netresearchgate.net

Catechol Pathway: Salicylate (B1505791) is decarboxylated to form catechol. This is a common pathway in Pseudomonas species. researchgate.net

Gentisate Pathway: Salicylate is hydroxylated to form gentisic acid. researchgate.netnih.gov

Following the formation of these dihydroxybenzoic acids, the aromatic ring is cleaved by dioxygenase enzymes, and the resulting products are further metabolized and funneled into central metabolic pathways. researchgate.net Numerous soil bacteria have been isolated that can efficiently degrade salicylic acid. One study isolated 16 bacterial strains from various environments, with 8 capable of degrading salicylic acid; the most efficient isolate achieved maximum degradation at pH 7 and temperatures between 25°C and 37°C within 48 hours. ijdrt.com

Interactive Table: Microbial Degradation of Guaiacol and Salicylic Acid

CompoundDegrading Microorganisms (Genus)Key Degradation PathwayInitial Reaction
Guaiacol Rhodococcus, Pseudomonas, Bacillus, Streptomyces, MoraxellaO-demethylation to CatecholCytochrome P450 monooxygenase
Salicylic Acid Pseudomonas, Streptomyces, Various soil bacteriaCatechol or Gentisate PathwayHydroxylation/Decarboxylation

Abiotic Degradation in Soil and Water Systems

The primary abiotic degradation process for guaiacol salicylate is the hydrolysis of its ester linkage. This reaction can be influenced by pH and temperature. miracosta.eduresearchgate.net In aqueous environments, ester hydrolysis can occur under both acidic and basic conditions, although the rates may vary. miracosta.eduresearchgate.net Once hydrolyzed, the resulting guaiacol and salicylic acid are subject to further abiotic degradation processes.

Guaiacol Abiotic Degradation:

Guaiacol can be degraded through photolysis, particularly in the presence of photosensitizing agents in water. In the atmosphere, it can react with hydroxyl radicals, leading to its degradation. researchgate.net The atmospheric half-life of guaiacol initiated by OH-radicals is estimated to be around 34.6 hours in the gas phase and significantly shorter in wastewater at 0.82 seconds. researchgate.net

Salicylic Acid Abiotic Degradation:

Salicylic acid is susceptible to photodegradation. researchgate.net It can also react with hydroxyl radicals in aquatic systems. The stability of salicylic acid is pH-dependent. mdpi.com Studies on related salicylate esters, such as acetylsalicylic acid, show that hydrolysis is accelerated with a rise in temperature. researchgate.net

The interaction with soil and sediment particles is another important factor. Salicylic acid can be adsorbed by soil particles, which may reduce its availability for uptake and degradation. researchgate.net

Interactive Table: Abiotic Degradation Factors

CompoundPrimary Abiotic ProcessInfluencing Factors
This compound HydrolysispH, Temperature
Guaiacol Photolysis, OxidationLight, Hydroxyl radicals
Salicylic Acid Photodegradation, OxidationLight, pH, Soil adsorption

Environmental Monitoring and Presence in Natural Systems

Direct monitoring data for this compound in the environment is scarce. However, monitoring for its hydrolysis products, guaiacol and salicylic acid, can provide an indirect indication of its potential presence and distribution.

Guaiacol Monitoring:

Guaiacol is monitored as an indicator of wood smoke pollution and can be detected in atmospheric samples. researchgate.net It is also associated with the spoilage of acidic beverages like fruit juices by certain bacteria, such as Alicyclobacillus, leading to monitoring in the food industry. rapidmicrobiology.comrapidmicrobiology.com In aquatic systems, guaiacol has been detected in water and bottom sediments of contaminated ecosystems. nih.gov For example, studies have found guaiacol in freshwater leeches, indicating its bioaccumulation potential. nih.gov

Salicylic Acid Monitoring:

Salicylic acid is monitored in various environmental matrices, including surface water, groundwater, and industrial effluent. mee.gov.cn Analytical methods like spectrophotometry and liquid chromatography-mass spectrometry (LC-MS/MS) are used for its quantification. mee.gov.cnnih.gov Salicylic acid has been detected in ocean waters, with concentrations in one study ranging from 1 to 11 µg/L, suggesting an anthropogenic origin. industrialchemicals.gov.au The development of biosensors using bacteria like E. coli offers a potential tool for monitoring salicylic acid in environmental systems. nih.gov

Theoretical Ecological Impact Assessments (Excluding Mammalian Toxicity)

The ecotoxicological impact of this compound is best inferred from the toxicity data of its breakdown products.

Ecotoxicity of Guaiacol:

Guaiacol has been shown to be toxic to some aquatic organisms. Theoretical assessments using programs like ECOSAR (Ecological Structure-Activity Relationships) suggest that guaiacol can be a potent toxicant to aquatic life, including fish, daphnia, and algae. researchgate.net

Ecotoxicity of Salicylic Acid:

The ecotoxicity of salicylic acid has been studied more extensively. It is considered harmful to algae at certain concentrations. europa.eu For the aquatic plant Lemna minor (duckweed), a 7-day study showed reduced leaf number, dry weight, and chlorophyll (B73375) content at concentrations of 60 and 120 mg/L. europa.eu However, the toxicity might be partly attributed to the acidic nature of the compound. europa.eu In a study on Daphnia magna, a 38% reduction in reproducibility was observed at a concentration of 20 mg/L. nih.gov For the algae Chlorella vulgaris, a chronic EC10 (the concentration causing a 10% effect) was reported to be around 1.5 mg/L. industrialchemicals.gov.au

Interactive Table: Ecotoxicity Data for this compound Hydrolysis Products

OrganismCompoundEndpointConcentrationReference
Algae (Chlorella vulgaris)Salicylic AcidChronic EC10~1.5 mg/L industrialchemicals.gov.au
Aquatic Plant (Lemna minor)Salicylic Acid7-day EC5060 - 120 mg/L europa.eu
Invertebrate (Daphnia magna)Salicylic Acid21-day NOEC5.6 mg/L industrialchemicals.gov.au
Invertebrate (Daphnia magna)Salicylic AcidReduced reproducibility20 mg/L nih.gov
Fish, Daphnia, AlgaeGuaiacolAcute & Chronic ToxicityPredicted to be toxic researchgate.net

Emerging Research Directions and Future Perspectives

Integration with Systems Biology Approaches (Non-Clinical)

The intricate interactions of guaiacol (B22219) salicylate (B1505791) within biological systems are beginning to be unraveled through the lens of non-clinical systems biology. This approach, which focuses on the complex interplay of biological components, offers a holistic understanding of the compound's effects beyond a single target.

Recent research has highlighted the role of guaiacol peroxidase (GPOD) as a key enzyme in plant defense mechanisms. walshmedicalmedia.com Studies on plant responses to stressors have shown that salicylic (B10762653) acid, a parent compound of guaiacol salicylate, is a crucial signaling molecule in activating defense-related genes and pathways. mdpi.comnih.gov For instance, exogenous application of salicylic acid can modulate the activity of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX), which are all integral to managing oxidative stress within plant cells. mdpi.com

Systems biology models are being developed to map these complex signaling cascades. For example, in tomato plants, the methylation of salicylic acid to methyl salicylate is a critical step in defense signaling, and its homeostasis is maintained by methyl salicylate esterases. nih.gov Understanding the network of genes and proteins influenced by salicylates provides a broader perspective on their biological activity. This non-clinical research is fundamental for identifying new avenues of exploration for this compound in areas such as agriculture, where it could potentially be used to enhance plant resilience.

Novel Applications in Materials Science and Industrial Chemistry

The unique chemical structure of this compound, combining the functionalities of both guaiacol and salicylic acid, presents intriguing possibilities for the development of new materials and industrial processes.

In materials science, there is growing interest in utilizing organic molecules like this compound as building blocks for functional materials. For instance, porphyrin-based materials have been shown to form inclusion compounds with guaiacol, creating porous structures with potential applications in molecular sieving and catalysis. illinois.edu The ability of guaiacol to form hydrogen bonds and participate in the assembly of supramolecular structures makes it a valuable component in the design of novel crystalline materials. illinois.edu

Furthermore, the development of responsive deep eutectic solvents (RDES) has opened new doors for guaiacol in green chemistry. rsc.org These solvents can have their properties altered by external stimuli, and guaiacol has been identified as a component in some thermo-responsive RDES. rsc.org Such advancements are crucial for creating more sustainable and efficient industrial processes, including extraction and purification.

The synthesis of derivatives of this compound also holds promise. For example, the synthesis of guaiacol glycidyl (B131873) ether through phase-transfer catalysis demonstrates the potential for creating new polymers and resins with specific properties. mdpi.com

Green Synthesis and Sustainable Production of this compound

The increasing demand for environmentally friendly chemical processes has spurred research into the green synthesis of this compound and its precursors. Traditional synthesis methods are being re-evaluated to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

One of the key areas of research is the utilization of biomass as a renewable feedstock. Lignin (B12514952), a major component of plant biomass, can be broken down to produce valuable aromatic compounds, including guaiacol and phenol (B47542). tandfonline.comresearchgate.net This provides a sustainable alternative to petroleum-based synthesis routes. tandfonline.com

Several green synthesis methods are being explored:

Catalytic Processes: The use of solid acid catalysts for the synthesis of guaiacol from catechol and methanol (B129727) is a promising green approach. google.com These catalysts are often cheaper, more environmentally friendly, and can be recycled, simplifying the production process and reducing waste. google.com

Mechanochemistry: This solvent-free or minimal-solvent approach uses mechanical force to drive chemical reactions. nih.gov Mechanochemical methods have been successfully employed for the synthesis of various pharmaceutical cocrystals and could be adapted for the production of this compound. nih.gov

Biocatalysis: The use of enzymes for chemical synthesis is another cornerstone of green chemistry. For instance, enzymes are being investigated for the production of muconic acid, a platform chemical that can be derived from guaiacol. tandfonline.comasm.org

The table below summarizes some of the green synthesis approaches being investigated for guaiacol and related compounds.

Synthesis ApproachPrecursorsCatalyst/MethodKey Advantages
Catalytic Methylation Catechol, MethanolSolid Acid CatalystRecyclable catalyst, mild reaction conditions, high yield and selectivity. google.com
Mechanosynthesis Andrographolide, GuaiacolLiquid-Assisted GrindingSolvent-free or minimal solvent, reduced waste. nih.gov
Biomass Valorization LigninReductive DepolymerizationUtilizes renewable feedstock, sustainable production of precursors. d-nb.info
Oxidative Esterification Salicylaldehyde, AlcoholsIron(III) SalicylateUses a biocompatible catalyst and a green oxidant (H2O2). d-nb.info

Computational Chemistry and Advanced Modeling for this compound Research

Computational chemistry and molecular modeling have become indispensable tools for investigating the properties and potential applications of chemical compounds like this compound at the molecular level. These methods provide insights that are often difficult or impossible to obtain through experimental techniques alone.

Molecular Docking and Interaction Studies: Computational studies have been used to explore the interaction of salicylate and guaiacol with various proteins. For example, in silico studies have investigated the potential of guaiacol to interact with carbonic anhydrase II and the binding of salicylate to carbonic anhydrase I. researchgate.netresearchgate.net These studies use software like PyMOL and AutoDock to predict binding affinities and interaction modes, providing a foundation for understanding the compound's biological activity. researchgate.netresearchgate.net

Quantum Chemical Calculations: These calculations can elucidate reaction mechanisms and kinetics. For instance, theoretical studies have been conducted on the atmospheric reactions of guaiacol, providing insights into its environmental fate. dntb.gov.ua Geometry optimizations and charge calculations, often using methods like Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of the molecule. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to study the dynamic behavior of molecules over time. These simulations have been used to investigate the effects of salicylate on the properties of lipid bilayers, providing a molecular-level understanding of its interaction with cell membranes. nih.gov

The data below, derived from computational studies, illustrates some of the calculated properties of guaiacol that are used in these models.

Computational PropertyValueMethod/Source
Molecular Weight 124.14 g/mol Avogadro Software mdpi.com
XLogP3 1.3PubChem nih.gov
Hydrogen Bond Donor Count 1PubChem nih.gov
Hydrogen Bond Acceptor Count 2PubChem nih.gov
Rotatable Bond Count 1PubChem nih.gov

These computational approaches are crucial for guiding experimental research, optimizing synthesis pathways, and predicting the properties of new materials derived from this compound, thereby accelerating the pace of discovery and innovation.

Q & A

Q. What are the established synthesis protocols for guaiacol salicylate, and how can purity be optimized?

this compound is synthesized via the reaction of sodium guaiacol and sodium salicylate with phosphorus oxychloride (POCl₃) under controlled anhydrous conditions . Key methodological considerations include:

  • Reagent stoichiometry : A 1:1 molar ratio of guaiacol to salicylate derivatives minimizes byproduct formation.
  • Solvent selection : Ether or chloroform is preferred for post-reaction crystallization due to the compound’s low aqueous solubility .
  • Purity validation : Post-synthesis, purity is assessed using HPLC with UV detection (λ = 280 nm) and melting point analysis (reported range: 78–82°C) .

Q. Which analytical techniques are most effective for characterizing this compound in complex matrices?

  • Chromatography : GC-MS is optimal for volatile derivatives (e.g., methylated forms), while HPLC-UV/Vis suits non-volatile analysis .
  • Spectroscopy : FT-IR confirms ester bond formation (C=O stretch at ~1740 cm⁻¹; aromatic C-O at 1260 cm⁻¹) .
  • Stability testing : Accelerated degradation studies (e.g., 40°C/75% RH for 6 months) assess hydrolytic stability, with LC-MS identifying degradation products like salicylic acid and guaiacol .

Advanced Research Questions

Q. How do metabolic pathways involving this compound differ across biological systems, and what experimental models are suitable for studying these?

In plant systems, this compound derivatives (e.g., methyl salicylate) are intermediates in salicylic acid catabolism. Key methodologies include:

  • Isotopic labeling : Feeding experiments with [²H₆]-salicylic acid and guaiacol in Arabidopsis flowers reveal enzymatic conversion to veratrole via catechol intermediates, validated by GC-MS .
  • Gene expression profiling : RNA-seq in Aspergillus spp. identifies upregulated genes (e.g., CTOMT for catechol-O-methyltransferase) under salicylate exposure, linking metabolic flux to transcriptional regulation .

Q. What strategies resolve contradictions in reported pharmacological efficacy and toxicity data for this compound?

Discrepancies in antiseptic vs. cytotoxic effects require:

  • Dose-response studies : In vivo models (e.g., murine dermal assays) quantify therapeutic indices, noting toxicity thresholds (>30 mg/kg induces collapse in cats) .
  • Mechanistic assays : Patch-clamp electrophysiology or calcium imaging clarifies if antipyretic effects arise from TRPV1 channel modulation or COX inhibition .

Q. How can structural modifications enhance this compound’s bioactivity while mitigating instability?

  • Molecular hybridization : Hybrids like quinine acetyl salicylate (antimalarial/analgesic) demonstrate enhanced efficacy. Design principles include:
  • Retaining the phenolic hydroxyl group for antioxidant activity.
  • Introducing lipophilic substituents (e.g., methyl groups) to improve blood-brain barrier penetration .
    • Computational modeling : DFT calculations predict hydrolysis rates of ester bonds under varying pH, guiding prodrug design .

Q. What experimental designs are critical for assessing this compound’s stability under physiological conditions?

  • In vitro simulations : Buffer systems (pH 1.2–7.4) mimic gastrointestinal or dermal environments, with LC-MS monitoring degradation kinetics .
  • Accelerated stability protocols : Thermal stress (70°C) identifies degradation pathways, while Arrhenius modeling extrapolates shelf-life .

Methodological Resources

  • Data reproducibility : Follow Beilstein Journal guidelines for experimental sections, including raw data deposition in repositories like Zenodo .
  • Conflict resolution : Use PCA (Principal Component Analysis) to disentangle confounding variables in RNA-seq or metabolomic datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.